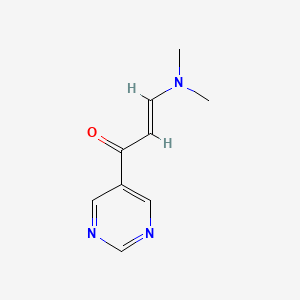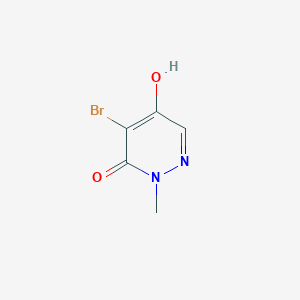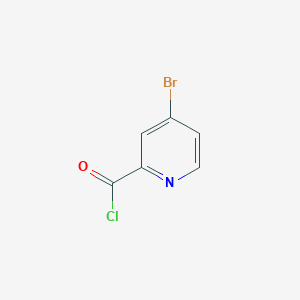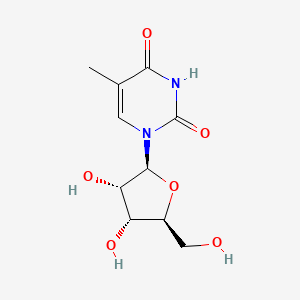
4-(4-Phenylthiazol-2-yl)aniline
Descripción general
Descripción
4-(4-Phenylthiazol-2-yl)aniline is a synthetic intermediate useful for pharmaceutical synthesis . It is also known as PTZ and is a popular organic compound used extensively in scientific experiments.
Synthesis Analysis
The synthesis of 4-(4-Phenylthiazol-2-yl)aniline involves various chemical reactions. For instance, a study describes the synthesis of a similar compound, 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA), from an optical and electrical point of view . Another study discusses the synthesis of a series of novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives . Furthermore, many novel thiazole derivatives were designed and synthesized using 4-phenylthiazol-2-amine .Molecular Structure Analysis
The molecular formula of 4-(4-Phenylthiazol-2-yl)aniline is C15H12N2S . Its molecular weight is 252.3 g/mol . The compound’s structure includes a phenyl ring attached to a thiazol-2-yl group, which is further connected to an aniline group .Chemical Reactions Analysis
The chemical reactions involving 4-(4-Phenylthiazol-2-yl)aniline are complex and varied. For example, a study discusses the tautomerization phenomenon of a similar compound, PTPA . Another study mentions the reactivity of 4-phenylthiazol-2-amine toward different chemical reagents .Physical And Chemical Properties Analysis
4-(4-Phenylthiazol-2-yl)aniline has several computed properties. Its molecular weight is 252.3 g/mol, and it has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 2, and it has a topological polar surface area of 67.2 Ų . The compound’s complexity is 265 .Aplicaciones Científicas De Investigación
Organic Semiconductors and Optoelectronics
4-(4-Phenylthiazol-2-yl)aniline (PTPA) is an intriguing organic semiconductor with promising applications in optoelectronic devices. Here’s what we know:
- Synthesis and Structure:
Conclusion
4-(4-Phenylthiazol-2-yl)aniline holds promise as an organic semiconductor and a versatile colorant. Its unique properties make it an exciting candidate for future research and practical applications.
For more in-depth information, you can refer to the research articles . If you have any further questions, feel free to ask! 😊
Direcciones Futuras
4-(4-Phenylthiazol-2-yl)aniline and similar compounds have potential applications in various fields. For instance, a study mentions the use of a similar compound, PTPA, in optical switching systems . Another study highlights the potential of thiazoles in the cure of cancer . These findings suggest that 4-(4-Phenylthiazol-2-yl)aniline could have promising applications in the future.
Mecanismo De Acción
Target of Action
4-(4-Phenylthiazol-2-yl)aniline, a derivative of thiazole, has been found to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
Thiazole derivatives are known to interact with their targets and cause changes that result in their biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This characteristic might play a role in its interaction with its targets.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s worth noting that organic semiconductors like 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile, a related compound, have been shown to increase electrical conductivity with rising temperature, indicating that temperature could potentially influence the action of 4-(4-phenylthiazol-2-yl)aniline .
Propiedades
IUPAC Name |
4-(4-phenyl-1,3-thiazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c16-13-8-6-12(7-9-13)15-17-14(10-18-15)11-4-2-1-3-5-11/h1-10H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCASGOZKOOXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenylthiazol-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






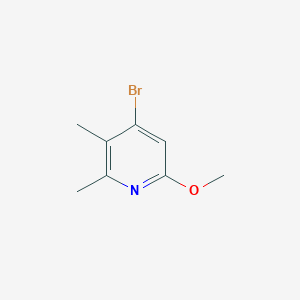
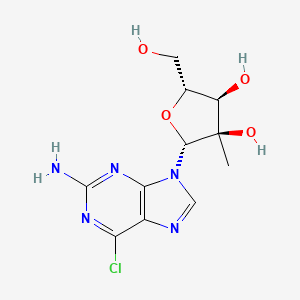

![Tetrasodium;3-[2-[4-[[4-[[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B3276378.png)
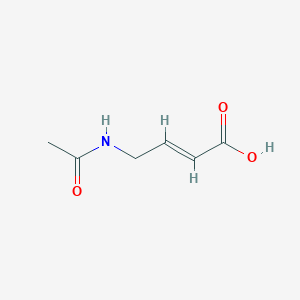
![(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid](/img/structure/B3276397.png)
